1-(2-Chlorophenyl)-3-(5-fluoro-2-methylphenyl)urea
Overview
Description
N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a chlorophenyl group and a fluoro-methylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea typically involves the reaction of 2-chloroaniline with 5-fluoro-2-methylaniline in the presence of a carbonyl source such as phosgene or a similar reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N’-(2-methylphenyl)urea
- N-(2-chlorophenyl)-N’-(5-fluorophenyl)urea
- N-(2-chlorophenyl)-N’-(2-fluoro-2-methylphenyl)urea
Uniqueness
N-(2-chlorophenyl)-N’-(5-fluoro-2-methylphenyl)urea is unique due to the specific combination of chlorophenyl and fluoro-methylphenyl groups, which may impart distinct chemical and physical properties compared to other similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(5-fluoro-2-methylphenyl)urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-6-7-10(16)8-13(9)18-14(19)17-12-5-3-2-4-11(12)15/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXNOMGWSPPBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.